Methyl 11-(2-methyl-1H-imidazol-1-yl)undecanoate
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Overview
Description
Methyl 11-(2-methyl-1H-imidazol-1-yl)undecanoate is a chemical compound that features an imidazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 11-(2-methyl-1H-imidazol-1-yl)undecanoate typically involves the reaction of 11-bromoundecanoic acid with 2-methylimidazole in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 11-(2-methyl-1H-imidazol-1-yl)undecanoate can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form N-oxides.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol.
Substitution: The imidazole ring can participate in substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Halogenating agents or alkylating agents can be used for substitution reactions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
Methyl 11-(2-methyl-1H-imidazol-1-yl)undecanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a drug candidate due to the biological activity of imidazole derivatives.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of Methyl 11-(2-methyl-1H-imidazol-1-yl)undecanoate involves its interaction with biological molecules through the imidazole ring. The nitrogen atoms in the imidazole ring can act as hydrogen bond donors or acceptors, facilitating interactions with enzymes and receptors. This can lead to modulation of biological pathways and potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Omeprazole: An antiulcer drug with an imidazole ring.
Metronidazole: An antibacterial and antiprotozoal agent with an imidazole ring.
Uniqueness
Methyl 11-(2-methyl-1H-imidazol-1-yl)undecanoate is unique due to its long alkyl chain, which can influence its solubility and interaction with biological membranes. This structural feature distinguishes it from other imidazole-containing compounds and may contribute to its specific biological activities .
Properties
CAS No. |
85216-65-5 |
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Molecular Formula |
C16H28N2O2 |
Molecular Weight |
280.41 g/mol |
IUPAC Name |
methyl 11-(2-methylimidazol-1-yl)undecanoate |
InChI |
InChI=1S/C16H28N2O2/c1-15-17-12-14-18(15)13-10-8-6-4-3-5-7-9-11-16(19)20-2/h12,14H,3-11,13H2,1-2H3 |
InChI Key |
TWEGWEVVEWUYQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN1CCCCCCCCCCC(=O)OC |
Origin of Product |
United States |
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